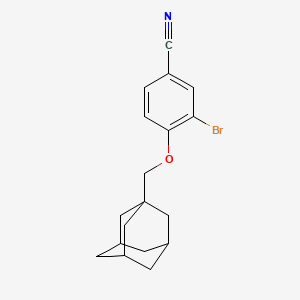
4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile
Descripción general
Descripción
4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C18H20BrNO and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
In terms of their mode of action, adamantane derivatives have been found to exhibit antiviral activity . For example, a study on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives, showed significant anti-DENV serotype 2 activity .
Actividad Biológica
4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a compound characterized by its unique adamantane structure, has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an adamantane moiety linked to a bromobenzonitrile group through a methoxy bridge, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission by preventing the reuptake of serotonin in the synaptic cleft.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of bromobenzonitrile exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that related adamantane derivatives exhibited potent antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom was found to enhance antimicrobial efficacy .
- Cytotoxicity Testing : In vitro assays revealed that compounds structurally similar to this compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanisms involved may include apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies have indicated that the compound may bind effectively to specific receptors involved in neurotransmission and cellular signaling pathways, suggesting a multifaceted mechanism of action .
Propiedades
IUPAC Name |
4-(1-adamantylmethoxy)-3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWTWVFAXFVHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














